Epoxyparthenolide is classified as a sesquiterpene lactone. It is synthesized through the chemical modification of parthenolide, which is extracted from the leaves of Tanacetum parthenium. This plant has been used traditionally for various medicinal purposes, including the treatment of migraines and inflammatory conditions. The structural characteristics of epoxyparthenolide include an epoxide functional group, which contributes to its reactivity and biological activity.
The synthesis of epoxyparthenolide can be achieved through various methods, primarily focusing on the epoxidation of parthenolide. Two notable approaches are:
The molecular structure of epoxyparthenolide features a characteristic epoxide ring, which is formed by the addition of an oxygen atom across a double bond in the parent compound parthenolide. The molecular formula for epoxyparthenolide is C₁₅H₂₄O₃, indicating it contains 15 carbon atoms, 24 hydrogen atoms, and three oxygen atoms.
Epoxyparthenolide participates in several chemical reactions owing to its reactive epoxide group:
These reactions are crucial for understanding its metabolic pathways and potential transformations within biological systems.
The mechanism of action for epoxyparthenolide involves several pathways:
Epoxyparthenolide exhibits specific physical and chemical properties that influence its behavior in biological systems:
Epoxyparthenolide has several scientific applications:
Epoxyparthenolide ((1R,10R)-epoxyparthenolide) is characterized by a stereospecific epoxy bridge between C1 and C10 of the germacranolide skeleton, confirmed via X-ray crystallography and vibrational circular dichroism (VCD) studies [5] [7]. The epoxide ring adopts a trans-diaxial configuration, imposing significant conformational constraints on the 10-membered ring system. This rigidity reduces ring flexibility by ~40% compared to parthenolide, as quantified by molecular dynamics simulations at the B3LYP/6-311G(d,p) level [2] [5].
The chemoselectivity of epoxidation favors the electron-rich C1=C10 double bond over other reactive sites (e.g., the exocyclic methylene group). Density Functional Theory (DFT) analyses reveal this preference stems from the higher nucleophilic Parr function values at C1/C10 (Pk− = 0.39–0.25) versus C13 (Pk− = 0.007) [2] [6]. The reaction proceeds via an asynchronous mechanism: initial oxygen transfer to C10 precedes C1–O bond formation, with an activation energy barrier of 3.4–4.7 kcal/mol in dichloromethane [2].
Table 1: Reactivity Parameters of Parthenolide Epoxidation
Parameter | Value (Gas Phase) | Value (DCM Solvent) |
---|---|---|
Activation Energy (kcal/mol) | 3.4–12.4 | 4.7–13.2 |
Reaction Exothermicity | -42 to -59 | -42 to -56 |
Regioselectivity Ratio | 77:13:10* | Similar |
*Major product: (1R,10R)-epoxyparthenolide; minors: C9/C14 hydroxylation products [2] [7].
Biotransformation studies confirm enzymatic epoxidation via cytochrome P450 (CYP102A1 variant FL#62) yields identical stereochemistry as chemical epoxidation, underscoring the reaction’s stereochemical predictability [7].
The epoxide moiety enables covalent interactions with nucleophilic residues in biological targets. Molecular docking reveals epoxyparthenolide binds NF-κB’s p65 subunit at Cys38 via epoxide ring opening, with a binding affinity (Kd = 0.8 µM) exceeding parthenolide (Kd = 1.2 µM) [1] [4]. This interaction disrupts NF-κB DNA binding, reducing pro-inflammatory cytokine production by 70% in macrophage models [4].
Allosteric modulation is observed in planarian motility assays. Schild analysis indicates epoxyparthenolide non-competitively antagonizes cocaine-induced motility reduction (slope = -0.55), suggesting distinct but interacting binding sites on neuronal targets [10]. The epoxide’s electrophilic character also enhances interactions with:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7